(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
CAS No.: 377056-11-6
Cat. No.: VC6453988
Molecular Formula: C19H12BrN3O2S
Molecular Weight: 426.29
* For research use only. Not for human or veterinary use.
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile - 377056-11-6](/images/structure/VC6453988.png)
Specification
CAS No. | 377056-11-6 |
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Molecular Formula | C19H12BrN3O2S |
Molecular Weight | 426.29 |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Standard InChI | InChI=1S/C19H12BrN3O2S/c20-14-3-1-2-12(6-14)16-10-26-19(23-16)13(8-21)9-22-15-4-5-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+ |
Standard InChI Key | BUDGHLDPIRDQJG-UKTHLTGXSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, (E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects its intricate architecture. Its molecular formula is C₁₉H₁₂BrN₃O₂S, with a molecular weight of 426.29 g/mol. Key structural features include:
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A benzodioxol-5-ylamino group (1,3-benzodioxole substituted with an amino group at position 5), contributing electron-rich aromaticity.
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A 4-(3-bromophenyl)thiazol-2-yl moiety, introducing halogenated aromaticity and potential sites for electrophilic substitution.
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An acrylonitrile backbone in the E-configuration, enabling conjugation and planar rigidity.
The E-configuration is explicitly defined in the compound’s name, distinguishing it from its Z-isomer. Theoretical studies on related acrylonitriles suggest that the E-isomer is thermodynamically favored due to reduced steric hindrance and enhanced conjugation .
Synthesis and Manufacturing
Synthetic Routes
While the exact protocol for synthesizing (E)-3-(benzo[d] dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile remains undisclosed, analogous compounds provide clues. A multi-step approach is likely employed, involving:
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Thiazole Ring Formation: Condensation of 3-bromophenyl-substituted thioamides with α-halo carbonyl compounds to construct the 4-(3-bromophenyl)thiazole core.
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Acrylonitrile Backbone Assembly: Knoevenagel condensation between 2-(thiazol-2-yl)acetonitrile and a benzodioxol-5-ylamino aldehyde under microwave irradiation or thermal conditions .
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Stereochemical Control: Selective formation of the E-isomer via solvent-free microwave-assisted reactions, which favor kinetic control and reduced isomerization .
A comparative analysis of synthesis methods is provided in Table 1.
Table 1: Synthesis Methods for Related Acrylonitrile Derivatives
Structural and Electronic Properties
Molecular Geometry and Stability
Density functional theory (DFT) calculations on similar acrylonitriles reveal that the E-configuration minimizes steric clashes between the thiazole and benzodioxole groups . The planar acrylonitrile backbone facilitates π-π stacking interactions, potentially enhancing binding affinity in biological systems.
Spectroscopic Characterization
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NMR Spectroscopy: The benzodioxole protons typically resonate as a singlet at δ 5.9–6.1 ppm, while the thiazole protons appear as doublets near δ 7.5–8.0 ppm.
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IR Spectroscopy: Stretching vibrations for the nitrile group (C≡N) are observed at ~2200 cm⁻¹, and the benzodioxole ether linkages (C-O-C) at ~1250 cm⁻¹.
Research Findings and Comparative Analysis
Comparative Bioactivity
Table 2: Biological Activities of Structural Analogs
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